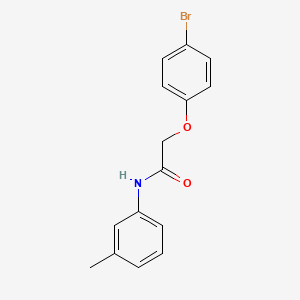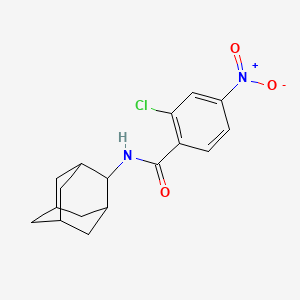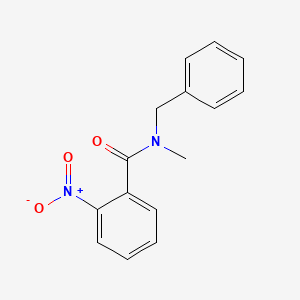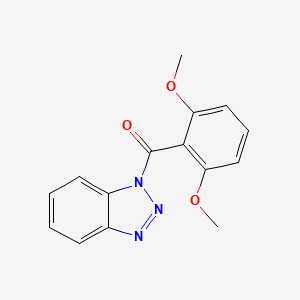![molecular formula C14H17ClN2OS B5748646 2-(4-chlorophenyl)-N-[(cyclopentylamino)carbonothioyl]acetamide](/img/structure/B5748646.png)
2-(4-chlorophenyl)-N-[(cyclopentylamino)carbonothioyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenyl)-N-[(cyclopentylamino)carbonothioyl]acetamide, commonly known as CPAC, is a chemical compound that has been extensively studied for its potential therapeutic applications. CPAC belongs to the class of thioamides, which are known for their diverse biological activities.
Mechanism of Action
The exact mechanism of action of CPAC is not fully understood. However, it is believed to inhibit the activity of thiol-containing enzymes, such as thioredoxin reductase and glutathione peroxidase, which are involved in the regulation of cellular redox balance. CPAC has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects:
CPAC has been found to have significant biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) in cancer cells, which are known to promote tumor growth and metastasis. CPAC has also been found to inhibit the expression of various inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
CPAC has several advantages for lab experiments. It is stable under various conditions and can be easily synthesized using standard laboratory techniques. CPAC also exhibits low toxicity and has been shown to have minimal side effects in animal studies. However, CPAC has some limitations for lab experiments. It is a relatively new compound, and its full potential has not been explored yet. CPAC also requires further optimization to improve its efficacy and selectivity.
Future Directions
There are several future directions for research on CPAC. One area of research is to explore its potential as a chemotherapeutic agent for various types of cancer. Another area of research is to investigate its anti-inflammatory properties and potential applications in the treatment of inflammatory diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of CPAC and to optimize its efficacy and selectivity. Finally, the development of novel synthetic methods for CPAC and its analogs may lead to the discovery of new compounds with improved biological activities.
Synthesis Methods
CPAC can be synthesized using a multi-step reaction sequence starting from 4-chlorobenzoyl chloride and cyclopentylamine. The first step involves the formation of 4-chlorobenzoyl cyclopentylamine, which is then treated with carbon disulfide and sodium hydroxide to form the corresponding thioamide. The final step involves the acetylation of the thioamide using acetic anhydride and pyridine to yield CPAC. The overall yield of CPAC synthesis is around 50%, and the purity can be increased using column chromatography.
Scientific Research Applications
CPAC has been studied extensively for its potential therapeutic applications. It has been found to exhibit antitumor, anti-inflammatory, and antiviral activities. CPAC has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, CPAC has been found to have a synergistic effect when used in combination with other chemotherapeutic agents.
properties
IUPAC Name |
2-(4-chlorophenyl)-N-(cyclopentylcarbamothioyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2OS/c15-11-7-5-10(6-8-11)9-13(18)17-14(19)16-12-3-1-2-4-12/h5-8,12H,1-4,9H2,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QERISUFSONWKTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=S)NC(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methoxy-N-{4-[(2,2,2-trifluoroethoxy)methyl]phenyl}benzamide](/img/structure/B5748565.png)
![ethyl 5-[(3-chloro-4-fluorophenyl)amino]-3-methyl-4-isothiazolecarboxylate](/img/structure/B5748566.png)

![methyl [3-(4-ethoxyphenyl)-4-oxo-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B5748591.png)




![N-[2-(4-fluorophenyl)ethyl]-3-methyl-2-nitrobenzamide](/img/structure/B5748611.png)
![N-[2-(benzyloxy)-3-ethoxybenzyl]-4H-1,2,4-triazol-4-amine](/img/structure/B5748615.png)
![2-{[1-(3-acetylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5748625.png)
![methyl 2-({[4-(2-hydroxyethyl)-1-piperazinyl]carbonyl}amino)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5748642.png)
![N-{5-[(4-nitrophenoxy)methyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B5748667.png)
